molecular formula C20H27N3O3 B5567794 2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5567794
M. Wt: 357.4 g/mol
InChI Key: IGILGFAZKYJSNQ-UHFFFAOYSA-N
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Description

This compound belongs to the family of diazaspiro[5.5]undecane derivatives, which are known for their varied pharmacological activities and synthetic versatility. The diazaspiro[5.5]undecane scaffold is a significant feature in medicinal chemistry, offering a unique combination of structural rigidity and functional diversity.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves strategies such as Michael addition reactions, cyclizations, and condensations. For example, certain derivatives have been synthesized through reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under specific conditions, demonstrating the adaptability and reactivity of the core structure in synthetic chemistry (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the 2-allyl-N-(2-methoxyphenyl) variant, often features significant conformational stability due to the spirocyclic framework. This stability influences their interaction with biological targets. Crystallographic studies can provide insights into the conformations, intermolecular interactions, and structural features critical for biological activity (Kirillov et al., 2010).

Chemical Reactions and Properties

The chemical reactions characteristic of the diazaspiro[5.5]undecane framework involve modifications at various positions of the core structure. These modifications can significantly alter the chemical properties and reactivity, enabling the exploration of new pharmacological activities and improving physicochemical properties for better drug-likeness (Parameswarappa & Pigge, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

  • The conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives has been explored, highlighting the chemical versatility of these compounds (Rahman et al., 2013).
  • Research on diazaspirocycles includes the microwave-assisted solid-phase synthesis, demonstrating the effective annulation of primary amines with resin-bound bismesylates, indicative of the compounds' applicability in synthetic chemistry (Macleod et al., 2006).
  • An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been developed, showcasing a methodology for producing diazaspiro[5.5]undecane derivatives (Aggarwal et al., 2014).

Potential Therapeutic Applications

  • Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been studied for their antihypertensive effects, indicating the medical relevance of these compounds (Clark et al., 1983).
  • The synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid underlines the structural diversity and potential for pharmacological activity of these spiro compounds (Ahmed et al., 2012).

Structural and Mechanistic Insights

  • The electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, showing the redox behavior and potential for further chemical modifications (Abou-Elenien et al., 1991).
  • A study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition highlights the importance of stereochemistry in the functionalization and potential biological activity of these compounds (Islam et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-12-23-15-20(9-8-18(23)24)10-13-22(14-11-20)19(25)21-16-6-4-5-7-17(16)26-2/h3-7H,1,8-15H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGILGFAZKYJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

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